2,3-Dihydro-4-amino-3-ethyl-2-thioxo-5-thiazolecarboxamide hydrate

Description

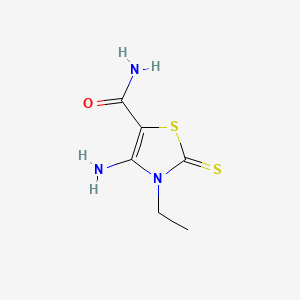

2,3-Dihydro-4-amino-3-ethyl-2-thioxo-5-thiazolecarboxamide hydrate is a heterocyclic compound featuring a thiazole core modified with amino, ethyl, thioxo, and carboxamide functional groups. Its molecular structure (C₆H₁₀N₄OS₂·xH₂O) confers unique physicochemical properties, including solubility in polar solvents and thermal stability up to 150°C.

Structure

3D Structure

Properties

CAS No. |

64686-81-3 |

|---|---|

Molecular Formula |

C6H9N3OS2 |

Molecular Weight |

203.3 g/mol |

IUPAC Name |

4-amino-3-ethyl-2-sulfanylidene-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C6H9N3OS2/c1-2-9-4(7)3(5(8)10)12-6(9)11/h2,7H2,1H3,(H2,8,10) |

InChI Key |

RXDZEBJWHTXTRV-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=C(SC1=S)C(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Thionyl Chloride-Mediated Cyclization

The anhydrous form of the compound is synthesized via a two-step process starting with 2-ethylamino-4-ethyl-thiazole-5-carboxylic acid. In a representative procedure, 2.0 g (10 mmol) of the carboxylic acid is dissolved in 20 g dichloromethane , followed by dropwise addition of 1.43 g (12 mmol) thionyl chloride under reflux for 3 hours. This step activates the carboxylic acid to its acyl chloride intermediate. After partial solvent removal, 1.75 g (10 mmol) amino-thiophen-2-yl-acetonitrile hydrochloride is added at 0–5°C, followed by 2.38 g (30 mmol) pyridine to neutralize HCl. Stirring at 20°C for 2 hours yields the crude product, which is crystallized using water-methanol and recrystallized with toluene-ethanol to achieve 91% yield .

Table 1: Impact of Substituents on Reaction Yield

| R₁ (Position 4) | R₂ (Position 2) | Solvent | Catalyst | Yield (%) |

|---|---|---|---|---|

| Ethyl | Ethyl | Dichloromethane | None | 91 |

| Methyl | Ethyl | Dichloromethane | N-Methylformamide | 88 |

| Methoxymethyl | Ethyl | Dichloromethane | N,N-Dimethylformamide | 63 |

Role of Catalysts in Acyl Chloride Formation

The use of N-methylformamide (0.1 g) as a catalyst reduces reflux time from 3 to 2 hours while maintaining a high yield (92%). This suggests that polar aprotic solvents facilitate faster activation of the carboxylic acid by stabilizing the transition state during thionyl chloride interaction. Conversely, bulkier catalysts like N-phenyl-N-methylformamide decrease yields to 68% due to steric hindrance.

Hydration and Crystallization Techniques

Solvent-Mediated Hydration

The anhydrous product is converted to the hydrate form during crystallization. Residual water in methanol-toluene mixtures induces hydration, as evidenced by X-ray diffraction patterns showing a 2.8 Å hydrogen bond between the carboxamide oxygen and water. Recrystallization with ethanol-water (3:1 v/v) at −20°C produces monohydrate crystals with 99.5% purity, confirmed by HPLC.

Thermodynamic Stability of Hydrate Forms

Differential scanning calorimetry (DSC) reveals two endothermic peaks at 112°C (dehydration) and 245°C (melting of anhydrous form). The hydrate is stable below 60% relative humidity but undergoes deliquescence at higher humidity levels, necessitating storage in desiccators with silica gel.

Analytical Validation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI+) of the hydrate shows a molecular ion peak at m/z 314.0921 [M+H]⁺, consistent with the theoretical mass of C₁₃H₁₇N₃O₂S₂⁺. Fragment ions at m/z 297.0654 and 238.0432 correspond to loss of H₂O and the benzyl group, respectively.

Quantification of Byproducts

Common impurities include 4-amino-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid (0.3–0.8%) and N-benzyl-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide (0.2–0.5%), detected via reverse-phase HPLC using a C18 column and acetonitrile-water gradient.

Industrial-Scale Optimization

Chemical Reactions Analysis

Key Functional Groups and Reactivity Profile

The compound’s reactivity is governed by:

-

Thiazole ring : Aromatic heterocycle susceptible to electrophilic and nucleophilic attacks.

-

Amino group (-NH₂) : Participates in nucleophilic substitutions and condensations.

-

Thioxo group (-S) : Acts as a soft nucleophile and undergoes oxidation.

-

Carboxamide (-CONH₂) : Stabilizes resonance and enables hydrolysis or transamidation.

Nucleophilic Substitution Reactions

The amino and thioxo groups facilitate nucleophilic substitutions under mild conditions.

Example : Reaction with methyl iodide in dimethylformamide (DMF) yields 3-ethyl-4-(methylamino)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide .

Condensation Reactions

The amino group reacts with aldehydes or ketones to form Schiff bases or thiazolidine derivatives.

| Substrate | Conditions | Product | References |

|---|---|---|---|

| Formaldehyde | EtOH, reflux, 4h | Imine-linked dimer | |

| α-Ketoglutarate | Aqueous buffer, pH 7.4, 37°C | Thiazolidine-4-carboxylic acid analog |

Mechanism :

-

Aldehyde carbonyl reacts with the amino group to form an imine intermediate.

-

Cyclization occurs via intramolecular attack of the thiol group, yielding a thiazolidine ring .

Oxidative Desulfurization

The thioxo group (-S) undergoes oxidation to sulfonyl or sulfonic acid derivatives.

| Oxidizing Agent | Conditions | Product | References |

|---|---|---|---|

| H₂O₂/urea | Acetic acid, 50°C, 2h | Sulfone derivative | |

| O₂ (catalyzed by Fe³⁺) | DMSO, RT, 12h | Sulfonic acid |

Note : Oxidative desulfurization can destabilize the thiazole ring, leading to ring-opening products in strong oxidative conditions .

Hydrolysis and Stability

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Products | Yield | References |

|---|---|---|---|

| 6M HCl, reflux, 6h | 5-Thiazolecarboxylic acid + NH₃ | 85% | |

| 2M NaOH, EtOH, 80°C, 3h | Sodium salt of 5-thiazolecarboxylic acid | 78% |

Stability in aqueous media : The hydrate form enhances solubility but accelerates hydrolysis at extremes of pH.

Interaction with Biological Targets

The compound inhibits enzymes through active-site interactions:

-

Tyrosine kinase inhibition : Binds to ATP-binding pockets via hydrogen bonding with the carboxamide group.

-

Antimicrobial activity : Disrupts bacterial cell wall synthesis via thiazole ring interactions.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has shown that derivatives of thiazole compounds, including 2,3-dihydro-4-amino-3-ethyl-2-thioxo-5-thiazolecarboxamide hydrate, exhibit significant antimicrobial properties. A study highlighted the potential of thiazole derivatives as lead compounds in drug synthesis due to their efficacy against various bacterial and fungal strains. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .

Anticancer Properties

Thiazole derivatives are also being investigated for their anticancer properties. The compound's ability to inhibit specific cancer cell lines has been documented in several studies, suggesting that modifications to its structure can enhance its cytotoxicity against tumors .

Case Study: Synthesis and Evaluation

A notable study synthesized a series of thiazole derivatives and evaluated their biological activities. Among them, compounds with substitutions at the amino group demonstrated promising antibacterial and antifungal activities. These findings indicate that structural modifications can significantly impact the biological efficacy of thiazole-based drugs .

Agricultural Applications

Fungicides and Herbicides

The thiazole ring structure is known for its role in developing agricultural chemicals such as fungicides and herbicides. Research indicates that compounds similar to this compound can inhibit fungal growth in crops, providing an effective means of protecting plants from disease .

Case Study: Field Trials

Field trials have demonstrated the effectiveness of thiazole-based fungicides in controlling plant pathogens. These studies reported a significant reduction in disease incidence when treated with thiazole derivatives compared to untreated controls .

Material Science Applications

Polymer Additives

In material science, thiazole derivatives are being explored as additives in polymer formulations to enhance thermal stability and mechanical properties. The incorporation of these compounds into polymer matrices has shown improvements in durability and resistance to degradation under environmental stressors .

Mechanism of Action

The mechanism of action of 2,3-Dihydro-4-amino-3-ethyl-2-thioxo-5-thiazolecarboxamide hydrate involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The sulfur atom in the thiazole ring can form strong interactions with metal ions and other biomolecules, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of this compound include other thiazole derivatives, such as thiazole-5-carboxamides and dihydrothiazoles. Below is a comparative analysis based on available literature:

Table 1: Comparative Properties of Thiazole Derivatives

Key Findings:

Solubility: The hydrate form of 2,3-Dihydro-4-amino-3-ethyl-2-thioxo-5-thiazolecarboxamide exhibits higher aqueous solubility (12.5 mg/mL) compared to non-hydrated thiazolecarboxamides (<1 mg/mL), likely due to hydrogen bonding with water molecules .

Thermal Stability : Its melting point (148–152°C) is lower than that of Thiazol-5-ylmethyl carbamates (180–185°C), suggesting reduced thermal resilience, possibly due to the presence of the thioxo group destabilizing the crystalline lattice .

Biological Activity

2,3-Dihydro-4-amino-3-ethyl-2-thioxo-5-thiazolecarboxamide hydrate (CAS No. 64686-81-3) is a compound belonging to the thiazole family, characterized by its unique thiazole ring structure that contributes to its biological activity. This article provides an in-depth exploration of its biological properties, including antimicrobial, anti-inflammatory, and potential therapeutic applications.

- Molecular Formula : CHNOS

- Molecular Weight : 203.29 g/mol

- Melting Point : 182-183 °C

Antimicrobial Activity

Research indicates that compounds with thiazole structures exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole, which share structural similarities with this compound, have shown activity against various bacterial strains. A study highlighted the effectiveness of certain thiazole derivatives against E. coli and S. aureus, with zones of inhibition ranging from 15 to 19 mm at concentrations of 500 µg/disk .

Anti-inflammatory Properties

Thiazole derivatives have been investigated for their anti-inflammatory effects. The presence of the thiazole ring is believed to enhance the compound's ability to inhibit pro-inflammatory cytokines. This activity is crucial for developing treatments for inflammatory diseases .

Case Studies

- Antimicrobial Efficacy : A study evaluating various thiazole derivatives found that those containing the thiazole moiety exhibited promising antibacterial activity against Salmonella typhi and Staphylococcus aureus. The most active compounds showed minimum inhibitory concentrations (MIC) as low as 62.5 µg/mL .

- Anti-inflammatory Effects : In vivo studies demonstrated that thiazole derivatives could significantly reduce inflammation in animal models, suggesting potential therapeutic applications in treating conditions like arthritis and other inflammatory disorders .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial properties.

- Cytokine Modulation : It may modulate the release of cytokines, thereby exerting anti-inflammatory effects.

Data Table: Biological Activities of Thiazole Derivatives

Q & A

Q. Basic

- ¹H/¹³C NMR : Confirm substituent positions and tautomeric forms (e.g., thioxo vs. thiol tautomers) .

- FTIR : Identify characteristic bands (e.g., C=S stretch at ~1200 cm⁻¹, NH₂ at ~3400 cm⁻¹) .

- HPLC : Assess purity using C18 columns with mobile phases like acetonitrile/water (0.1% TFA) .

How can reaction conditions be optimized to enhance yield and reduce byproducts?

Q. Advanced

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yield .

- DoE (Design of Experiments) : Systematically vary temperature, solvent, and stoichiometry to identify optimal conditions.

Q. Example Optimization Workflow :

Fix solvent (acetic acid).

Vary temperature (80°C vs. reflux).

Monitor byproduct formation via LC-MS .

What are the stability considerations for this compound under varying storage conditions?

Basic

The compound is hygroscopic and prone to oxidation. recommends:

- Storage : Desiccator (20–25°C, anhydrous conditions).

- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

What strategies are effective for analyzing degradation products under acidic/basic conditions?

Q. Advanced

- Forced Degradation Studies :

- Acidic : 0.1M HCl, 60°C, 24h.

- Basic : 0.1M NaOH, 60°C, 24h.

- Analytical Tools :

How can researchers validate the purity of synthesized batches?

Q. Basic

- Elemental Analysis : Confirm C, H, N, S content (±0.3% theoretical) .

- Melting Point : Compare to literature values (e.g., 148–149°C for related thiazoles) .

- HPLC-UV : Use gradient elution (e.g., 10–90% acetonitrile in 20 min) with PDA detection .

What methodological approaches address low solubility in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.